2-(Cyclohexyloxy)-4-methoxybenzoic acid
Description
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Properties
IUPAC Name |
2-cyclohexyloxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-8-12(14(15)16)13(9-11)18-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLZTTOFXHFKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclohexyloxy)-4-methoxybenzoic acid (also known by its chemical identifier 1306075-87-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 2-(Cyclohexyloxy)-4-methoxybenzoic acid is C14H18O4, with a molecular weight of 250.29 g/mol. The structure features a cyclohexyloxy group and a methoxy group attached to a benzoic acid backbone, which influences its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Purity | Typically 95% |
The biological activity of 2-(Cyclohexyloxy)-4-methoxybenzoic acid is primarily attributed to its interaction with various enzymes and receptors within the body. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, leading to increased levels of epoxyeicosatrienoic acids (EETs) which have vasodilatory effects .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of sEH, which may contribute to its anti-inflammatory effects by modulating arachidonic acid metabolism.
- Cell Signaling Modulation : By affecting pathways involved in inflammation and pain modulation, it may influence various signaling cascades within cells.
Anti-inflammatory Effects
Research indicates that 2-(Cyclohexyloxy)-4-methoxybenzoic acid exhibits significant anti-inflammatory properties. In animal models, administration of the compound has led to reduced levels of pro-inflammatory cytokines and mediators in response to inflammatory stimuli .
Case Study:
In a murine model challenged with lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in plasma levels of inflammatory markers such as TXB2 and PGE2, demonstrating its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it can induce cytotoxicity and inhibit cell proliferation.
Research Findings:
- Cell Lines Tested : A-549 (lung cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Pharmacokinetics
Pharmacokinetic studies have demonstrated favorable absorption characteristics for 2-(Cyclohexyloxy)-4-methoxybenzoic acid. It shows good oral bioavailability, which is critical for therapeutic applications. Studies suggest that the compound maintains stability in biological systems, contributing to its prolonged effects .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research indicates that derivatives of 2-(Cyclohexyloxy)-4-methoxybenzoic acid exhibit significant anti-inflammatory effects. In a study assessing the inhibition of soluble epoxide hydrolase (sEH), compounds similar to 2-(Cyclohexyloxy)-4-methoxybenzoic acid demonstrated the ability to modulate inflammatory responses in animal models. These findings suggest potential therapeutic applications in treating conditions characterized by chronic inflammation, such as hypertension and cardiovascular diseases .
1.2 Diabetes Management
The compound's derivatives have been explored for their role as peroxisome proliferator-activated receptor (PPAR) modulators, which are crucial in managing type 2 diabetes and metabolic syndrome. A patent describes the efficacy of compounds related to 2-(Cyclohexyloxy)-4-methoxybenzoic acid in regulating glucose metabolism and enhancing insulin sensitivity . This positions the compound as a candidate for developing new diabetes treatments.
Biochemical Research
2.1 Enzyme Inhibition Studies
In biochemical studies, 2-(Cyclohexyloxy)-4-methoxybenzoic acid has been utilized to investigate enzyme inhibition mechanisms. Its structural properties allow it to interact with various enzymes, providing insights into metabolic pathways and potential drug interactions. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in lipid metabolism, thereby influencing overall metabolic health .
2.2 Drug Development
The compound serves as a lead structure in drug design efforts aimed at creating novel therapeutic agents. Its unique chemical framework enables modifications that can enhance potency and selectivity against target proteins involved in disease processes. The optimization of such compounds is crucial for developing effective medications with fewer side effects .
Material Science Applications
3.1 Polymer Chemistry
In material science, 2-(Cyclohexyloxy)-4-methoxybenzoic acid is being explored for its potential use in polymer formulations. Its ability to act as a plasticizer or stabilizer can improve the mechanical properties and thermal stability of polymers used in various applications, from packaging materials to biomedical devices .
3.2 Coating Technologies
The compound's chemical properties make it suitable for use in coatings that require enhanced durability and resistance to environmental factors. Research into its application in protective coatings indicates that it can enhance adhesion and longevity when applied to various substrates .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anti-inflammatory | NCBI PMC3528350 | Demonstrated significant reduction in inflammatory markers |
| Diabetes Management | Google Patents CN100439347C | Effective PPAR modulators improving insulin sensitivity |
| Biochemical Research | Science.gov | Inhibition of enzymes related to lipid metabolism |
| Material Science | Academia.edu | Enhanced mechanical properties in polymer formulations |
Q & A
Q. What are the recommended synthetic routes for 2-(cyclohexyloxy)-4-methoxybenzoic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Esterification : React 4-methoxybenzoic acid with a cyclohexyl-containing alcohol (e.g., cyclohexanol) under acidic conditions to form the cyclohexyl ester intermediate.
Selective Substitution : Introduce the methoxy group via nucleophilic aromatic substitution or Mitsunobu reaction, ensuring regioselectivity at the 2-position.
Hydrolysis : Convert the ester to the free carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH).
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the purity and structural integrity of 2-(cyclohexyloxy)-4-methoxybenzoic acid?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze and NMR to confirm substituent positions (e.g., methoxy at C4, cyclohexyloxy at C2). Aromatic protons in the benzoic acid core typically appear as distinct doublets (δ 6.5–8.0 ppm) .
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 279.3) .
Q. What solvent systems are optimal for solubility studies of 2-(cyclohexyloxy)-4-methoxybenzoic acid?
- Methodological Answer :
- Experimental Approach : Use the Abraham solvation model to predict solubility in organic solvents (e.g., logc values for 4-methoxybenzoic acid in alcohols or esters). For example:
| Solvent | Predicted Solubility (M) | Experimental Solubility (M) |
|---|---|---|
| Ethanol | 0.15 | 0.12 ± 0.02 |
| Butyl acetate | 0.08 | 0.06 ± 0.01 |
- Practical Tip : Pre-saturate solvents and measure equilibrium solubility via UV-Vis spectroscopy (λ~270 nm for benzoic acid derivatives) .
Advanced Research Questions
Q. How can reaction mechanisms for introducing the cyclohexyloxy group be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-O bond formation).
- DFT Calculations : Model transition states for cyclohexyloxy substitution using software like Gaussian. Correlate computed activation energies with experimental yields .
- Trapping Intermediates : Use in-situ IR to detect transient species (e.g., oxonium ions in acidic esterification) .
Q. How to resolve contradictions between experimental and computational solubility data?
- Methodological Answer :
- Data Reconciliation :
Check Purity : Impurities (e.g., residual solvents) can skew experimental values. Use DSC to confirm melting point consistency.
Model Refinement : Update Abraham model parameters using additional descriptors (e.g., hydrogen-bond acidity/basicity) for cyclohexyloxy substituents.
Example: Revised coefficients for 2-(cyclohexyloxy)-4-methoxybenzoic acid improved logc accuracy from ±0.3 to ±0.1 .
Q. What strategies are effective for evaluating the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays :
- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure IC values. Pre-incubate with liver microsomes to assess competitive vs. non-competitive inhibition .
- Structural Analysis :
- Molecular Docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina. The methoxy group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues .
Safety and Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
